Lacdinac

Description

Historical Context and Discovery of LacdiNAc in Biological Systems

The this compound sequence, GalNAcβ1→4GlcNAc-R, was initially discovered in the sulfated N-glycans of specific pituitary glycoprotein (B1211001) hormones. oup.com This early identification in hormones such as lutropin and thyroid-stimulating hormone highlighted its presence in vertebrate systems. oup.comoup.com While initially considered a less common structure in mammals compared to the related N-acetyllactosamine (LacNAc) sequence (Galβ1→4GlcNAc-R), advanced analytical techniques have revealed a broader distribution of this compound in mammalian glycoproteins and glycolipids. encyclopedia.pubnih.govnih.gov The recognition of this compound as an evolutionarily conserved feature further underscored its biological importance. oup.com

Structural Definition and Glycosidic Linkages of this compound (GalNAcβ1→4GlcNAc)

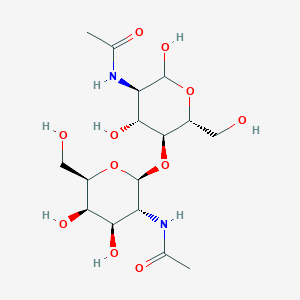

This compound is a disaccharide composed of two N-acetylated amino sugars: N-acetylgalactosamine (GalNAc) and N-acetylglucosamine (GlcNAc). The defining feature of this compound is the glycosidic linkage between these two monosaccharides. Specifically, it involves a beta (β1→4) linkage where the C-1 carbon of the GalNAc residue is joined to the C-4 carbon of the GlcNAc residue. oup.comencyclopedia.pubnih.gov This specific β1→4 linkage is distinct from the β1→4 linkage found in LacNAc, where galactose (Gal) is linked to GlcNAc. oup.comnih.gov The structural difference, involving GalNAc instead of Gal, confers unique recognition properties to this compound.

Distribution of this compound on N- and O-Glycans in Diverse Organisms (Mammalian and Invertebrate Contexts)

This compound is widely distributed on both N-linked and O-linked glycans in a variety of organisms, spanning both invertebrates and vertebrates. oup.comencyclopedia.pubnih.gov

In invertebrates, this compound is notably prevalent, particularly in parasitic helminths like Schistosoma mansoni. encyclopedia.pubnih.govnih.govresearchgate.net It is a common terminal structure in their glycans. wormbook.orgbidmc.org

In mammalian systems, while initially thought to be rare, this compound has been detected on glycoproteins in various cells and tissues. encyclopedia.pubnih.govmdpi.com It is found on the N-glycans of several mammalian glycoproteins, including pituitary hormones such as lutropin and thyroid-stimulating hormone, as well as glycodelin and prolactin-like proteins. oup.comoup.comnih.gov this compound has also been identified on O-glycans in mammals, although this was considered less common initially. oup.comnih.govnih.gov Examples include its presence on O-linked oligosaccharides from gastric MUC5AC and on proteins like bovine proopiomelanocortin and murine zona pellucida glycoprotein 3. nih.govnih.govoup.comresearchgate.net The occurrence of this compound can be tissue-specific in mammals. nih.govmdpi.com Recent studies have also identified this compound-containing oligosaccharides in seal milk. biorxiv.org

This compound can also undergo further modifications such as sialylation, sulfation, and fucosylation, which can influence its recognition by receptors and lectins and impact its biological roles. encyclopedia.pubnih.govnih.govmdpi.com For instance, sulfated this compound is recognized by the mannose receptor, while sialylated this compound can be recognized by the asialoglycoprotein receptor, affecting glycoprotein clearance from circulation. encyclopedia.pubnih.govnih.gov

Overview of Research Trajectories and Academic Significance of this compound

Research on this compound has progressed from its initial discovery and structural characterization to investigating its biosynthesis and diverse biological functions. The identification of β4-N-acetylgalactosaminyltransferases (β4GalNAcTs), specifically β4GalNAcT3 and β4GalNAcT4, has been crucial in understanding how the this compound linkage is formed by transferring GalNAc to GlcNAc. encyclopedia.pubmdpi.comresearchgate.net

The academic significance of this compound lies in its involvement in various biological phenomena. It has been shown to play roles in cell differentiation, immune response, and cell adhesion. encyclopedia.pubnih.gov this compound-containing glycans can be recognized by specific receptors and lectins, such as galectin-3 and Wisteria floribunda agglutinin (WFA), mediating cellular interactions. encyclopedia.pubmdpi.comresearchgate.netmdpi.com WFA shows preferential binding to the this compound disaccharide. researchgate.netrcsb.org

Furthermore, aberrant expression of this compound has been observed in various human cancers, suggesting its potential as a diagnostic marker. nih.govmdpi.comresearchgate.netresearchgate.net Studies have explored the association between this compound expression and tumor progression or regression, depending on the cancer type. nih.govmdpi.comresearchgate.net Research trajectories include investigating the precise roles of this compound and its modified forms in disease states and exploring its potential as a therapeutic target or in the development of glycomimetics. mdpi.combeilstein-journals.org The study of this compound contributes significantly to the broader field of glycobiology, highlighting the importance of specific glycan structures in health and disease. molbiolcell.orgnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H28N2O11 |

|---|---|

Molecular Weight |

424.40 g/mol |

IUPAC Name |

N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11+,12-,13-,14-,15?,16+/m1/s1 |

InChI Key |

CDOJPCSDOXYJJF-CAQKAZPESA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O |

Origin of Product |

United States |

Biosynthetic Pathways and Regulation of Lacdinac Formation

Glycosyltransferases Catalyzing LacdiNAc Synthesis

The primary enzymes responsible for synthesizing the β1→4 linkage between GalNAc and GlcNAc to form this compound are β4GalNAcT3 and β4GalNAcT4 nih.govencyclopedia.pub. These enzymes are type-II transmembrane proteins and share notable sequence homology nih.govencyclopedia.pub.

β4-N-acetylgalactosaminyltransferase 3 (β4GalNAcT3)

β4-N-acetylgalactosaminyltransferase 3 (β4GalNAcT3) is one of the key enzymes involved in the biosynthesis of the this compound structure nih.govencyclopedia.pub. It catalyzes the transfer of GalNAc from UDP-GalNAc to the non-reducing terminal GlcNAc residue of N- and O-glycans, forming a β-1,4-linkage nih.govencyclopedia.pub. β4GalNAcT3 is a type-II transmembrane protein and belongs to the human β4-galactosyltransferase family nih.govencyclopedia.pub. It exhibits high homology to chondroitin (B13769445) sulfate (B86663) synthase 1 nih.govencyclopedia.pub. The expression of β4GalNAcT3 has been observed in tissues such as the stomach and colon glycoforum.gr.jp. Studies have indicated that β4GalNAcT3 can localize in the trans-Golgi network encyclopedia.pubresearchgate.net.

β4-N-acetylgalactosaminyltransferase 4 (β4GalNAcT4)

β4-N-acetylgalactosaminyltransferase 4 (β4GalNAcT4) is another crucial glycosyltransferase involved in this compound synthesis nih.govencyclopedia.pub. Like β4GalNAcT3, it catalyzes the transfer of GalNAc from UDP-GalNAc to the terminal GlcNAc of N- and O-glycans with a β-1,4-linkage nih.govencyclopedia.pub. β4GalNAcT4 is also a type-II transmembrane protein with significant sequence homology to β4GalNAcT3 nih.govencyclopedia.pub. While sharing similar substrate specificity with β4GalNAcT3, the tissue distribution of β4GalNAcT4 is distinct, with high expression observed in the brain and ovary glycoforum.gr.jp. In human mammary gland, only β4GalNAcT4 is expressed nih.gov. β4GalNAcT4 has also been shown to localize in the trans-Golgi network encyclopedia.pubresearchgate.net.

Substrate Specificities and Catalytic Mechanisms of β4GalNAcTs

Both β4GalNAcT3 and β4GalNAcT4 transfer N-acetylgalactosamine from UDP-GalNAc to the non-reducing terminal N-acetylglucosamine of both N- and O-glycans in a β-1,4-linkage nih.govencyclopedia.pub. They exhibit similar substrate specificity towards the acceptor GlcNAcβ1- encyclopedia.pubglycoforum.gr.jpresearchgate.net. However, their tissue distribution differs significantly encyclopedia.pubglycoforum.gr.jpresearchgate.net. The enzymes localize in the trans-Golgi network and share acceptors with β1,4-galactosyltransferase I, which synthesizes the more common LacNAc (Galβ1→4GlcNAc) structure encyclopedia.pubresearchgate.net. This shared acceptor pool might contribute to this compound being a minor disaccharide compared to LacNAc on N-glycans in mammalian cells encyclopedia.pubresearchgate.net. The catalytic domain of these glycosyltransferases is predicted to be in the C-terminal region and contains a β1,4-linkage motif and a DLH motif, which is thought to function similarly to the DXD motif found in other glycosyltransferases glycoforum.gr.jp.

Type-I this compound Synthesis by β1,3-N-acetylgalactosaminyltransferase 2 (B3GALNT2)

While β4GalNAcT3 and β4GalNAcT4 are responsible for the synthesis of Type-II this compound (GalNAcβ1→4GlcNAc), a distinct enzyme, β1,3-N-acetylgalactosaminyltransferase 2 (B3GALNT2), is involved in the synthesis of Type-I this compound (GalNAcβ1→3GlcNAc) nih.govresearchgate.netglygen.org. Type-I this compound has been rarely observed in mammalian cells, with the O-glycan of α-dystroglycan being a notable exception researchgate.net. B3GALNT2 adds β1,3-linked N-acetylgalactosamine onto GlcNAc residues on both N- and O-glycans nih.gov. Research indicates that B3GALNT2 primarily transfers this compound to intracellular glycoproteins, contrasting with β4GalNAcT3 and β4GalNAcT4 which synthesize this compound on extracellular glycoproteins, suggesting different in vivo roles for Type-I and Type-II this compound researchgate.netglygen.org. B3GALNT2 is a member of the glycosyltransferase 31 family and synthesizes the GalNAcβ1→3GlcNAc structure on N- and O-glycans glygen.org.

Here is a summary of the glycosyltransferases involved in this compound synthesis:

| Enzyme | Linkage Synthesized | This compound Type | Primary Acceptor Substrate | Subcellular Localization |

| β4GalNAcT3 | β1→4 | Type-II | Terminal GlcNAc | Trans-Golgi network encyclopedia.pubresearchgate.net |

| β4GalNAcT4 | β1→4 | Type-II | Terminal GlcNAc | Trans-Golgi network encyclopedia.pubresearchgate.net |

| B3GALNT2 | β1→3 | Type-I | GlcNAc | Primarily intracellular researchgate.net |

Precursor Substrates and Nucleotide Sugars in this compound Biosynthesis (e.g., UDP-GalNAc, GlcNAc)

The synthesis of this compound requires specific precursor substrates, most notably the nucleotide sugar UDP-N-acetylgalactosamine (UDP-GalNAc) nih.govencyclopedia.pubresearchgate.netrsc.org. UDP-GalNAc serves as the donor molecule, providing the GalNAc residue that is transferred to the acceptor sugar nih.govencyclopedia.pubresearchgate.net. The primary acceptor substrate for β4GalNAcT3 and β4GalNAcT4 is the non-reducing terminal N-acetylglucosamine (GlcNAc) residue on existing N- and O-glycans nih.govencyclopedia.pubresearchgate.net.

UDP-GlcNAc is a key nucleotide sugar in living organisms and serves as a donor substrate for various glycosylation processes, including the biosynthesis of UDP-GalNAc rsc.orgwikipedia.org. The interconversion between UDP-GlcNAc and UDP-GalNAc is catalyzed by a C4-epimerase rsc.orgbiorxiv.org. Intracellular levels of UDP-GlcNAc and UDP-GalNAc can vary between cell lines and are influenced by metabolic conditions rsc.org.

The biosynthesis of N-glycans, which can serve as a base for this compound addition, begins with the transfer of GlcNAc-P from UDP-GlcNAc to dolichol phosphate (B84403) on the cytoplasmic face of the endoplasmic reticulum membrane nih.gov. This highlights the central role of GlcNAc and its activated form, UDP-GlcNAc, in the initial stages of glycan synthesis that can ultimately lead to this compound structures nih.gov.

Here is a table summarizing the key precursor substrates and nucleotide sugars:

| Molecule | Role in this compound Synthesis | Source/Relation |

| UDP-GalNAc | Donor of GalNAc residue | Converted from UDP-GlcNAc rsc.orgbiorxiv.org |

| GlcNAc | Acceptor sugar for GalNAc transfer | Component of N- and O-glycans nih.govencyclopedia.pubresearchgate.net |

| UDP-GlcNAc | Precursor for UDP-GalNAc synthesis rsc.orgwikipedia.orgbiorxiv.org | Initiates N-glycan biosynthesis nih.gov |

Post-Synthetic Modifications and Derivatives of this compound Structures

Once the core this compound disaccharide (GalNAcβ1→4GlcNAc or GalNAcβ1→3GlcNAc) is formed, it can undergo further post-synthetic modifications, leading to the formation of various derivatives nih.govencyclopedia.pub. These modifications can significantly impact the biological roles and recognition of this compound-containing glycans nih.govencyclopedia.pub. Common modifications include sialylation, sulfation, and fucosylation nih.govencyclopedia.pubresearchgate.net.

Sialylation involves the addition of sialic acid residues, often linked α-2,6 to the terminal GalNAc of the this compound structure nih.govencyclopedia.pub. Sulfation involves the addition of sulfate groups, for instance, to the 4-position of the GalNAc residue, catalyzed by enzymes like N-acetylgalactosamine-4-O-sulfotransferases (GalNAc4STs) encyclopedia.puboup.com. Fucosylation, the addition of fucose residues, can also occur on this compound structures nih.govencyclopedia.pubresearchgate.net. For example, fucosylated this compound (LDN-F) structures like GalNAcβ1-4[Fucα1-3]GlcNAc have been observed metabolomicsworkbench.org.

These modifications can influence the interaction of this compound-bearing glycans with receptors and lectins, thereby regulating various biological phenomena, such as cell differentiation and the half-life of glycoproteins in circulation nih.govencyclopedia.puboup.com. For instance, sulfated this compound on pituitary glycohormones can be recognized by receptors on hepatic endothelial cells, leading to hormone clearance nih.gov. Similarly, sialylated this compound can be recognized by the asialoglycoprotein receptor in the liver nih.gov.

Here are some examples of post-synthetic modifications and derivatives:

Sialylated this compound (e.g., Neu5Acα2-6GalNAcβ1→4GlcNAc) nih.govencyclopedia.pub

Sulfated this compound (e.g., GalNAc(4-O-sulfate)β1→4GlcNAc) encyclopedia.puboup.com

Fucosylated this compound (e.g., GalNAcβ1-4[Fucα1-3]GlcNAc) metabolomicsworkbench.org

Sialylated and Sulfated this compound nih.govencyclopedia.pub

Sialylated and Fucosylated this compound nih.govencyclopedia.pub

Sulfated and Fucosylated this compound nih.govencyclopedia.pub

Sialylated, Sulfated, and Fucosylated this compound nih.govencyclopedia.pub

These modifications create structural diversity and contribute to the functional complexity of this compound-containing glycans in biological systems.

Sialylation of this compound (e.g., α-2,6-linked sialic acid)

Sialylation involves the addition of sialic acid residues to the this compound structure. encyclopedia.pubmdpi.comnih.gov The this compound group carrying α-2,6-linked sialic acid is frequently observed in mammalian cells. encyclopedia.pubmdpi.comnih.gov Sialylated this compound on N-glycans can be recognized by receptors such as the asialoglycoprotein receptor in the liver, leading to the rapid clearance of the associated glycoprotein (B1211001) from circulation. encyclopedia.pubmdpi.comnih.gov

Sulfation of this compound (e.g., by N-acetylgalactosamine-4-O-sulfotransferases)

Sulfation of the this compound group involves the addition of sulfate moieties, often at the 4-position of the GalNAc residue. encyclopedia.pubmdpi.com This modification is catalyzed by N-acetylgalactosamine-4-O-sulfotransferases (GalNAc4STs). encyclopedia.pubmdpi.com Two such enzymes, GalNAc4ST-1 (CHST8) and GalNAc4ST-2 (CHST9), are known to transfer a sulfate group to the 4-position of the GalNAc residue in this compound, resulting in the formation of sulfated this compound. encyclopedia.pubmdpi.comresearchgate.net Sulfated this compound was first identified in the bovine pituitary hormone lutropin and has since been found in other human glycoproteins. encyclopedia.pubmdpi.comresearchgate.net The mannose/GalNAc-4-SO4 receptor on hepatic endothelial cells can bind to sulfated this compound on N-glycans, contributing to the clearance of glycoproteins like lutropin from the bloodstream. encyclopedia.pubmdpi.comnih.gov While GalNAc4ST1 can sulfate this compound, it has minimal activity towards glycosaminoglycans, primarily modifying terminal β1,4-linked GalNAc on N- and O-linked oligosaccharides on specific glycoproteins. oup.com

Fucosylation of this compound

Fucosylation involves the addition of fucose residues to the this compound structure. encyclopedia.pubmdpi.comnih.gov Fucosylated this compound has been detected in mammalian glycoproteins. encyclopedia.pubresearchgate.net Studies involving the overexpression of α-1,3-fucosyltransferase in Chinese hamster ovarian Lec8 cells have demonstrated the formation of fucosylated this compound. encyclopedia.pubresearchgate.net

Regulation of this compound Biosynthesis and Glycosyltransferase Expression

The biosynthesis of this compound is regulated, in part, by the expression levels and localization of the involved glycosyltransferases, particularly β4GalNAcT3 and β4GalNAcT4. nih.govoup.com While these enzymes share similar substrate specificity in vitro, their distinct tissue distribution suggests differential regulatory mechanisms. nih.govoup.com The presence and functionality of these enzymes may also be influenced by other factors. oup.com

Research indicates that the expression of β4GalNAcT3 and β4GalNAcT4 can be altered in certain conditions, such as cancer. researchgate.netnih.gov For example, enhanced expression of the β4GalNAcT4 gene has been shown to impair tumor growth in human breast cancer cells. mdpi.com Additionally, studies suggest that β4GalNAcT3 may regulate cancer stemness and invasive properties of colon cancer cells by modifying EGFR glycosylation and signaling. nih.gov The formation of chimeric transcripts, such as the fusion of WNK1 and B4GALNT3 genes, has also been correlated with B4GALNT3 overexpression in papillary thyroid carcinoma. nih.gov

Molecular and Cellular Roles of Lacdinac in Biological Systems

Involvement in Intracellular Signaling Pathways and Cell Behavior

Changes in the expression levels of LacdiNAc on the N-glycans of cell surface molecules, particularly β1-integrin and the Epidermal Growth Factor Receptor (EGFR), have been shown to impact intracellular signaling molecules, including FAK, AKT, Paxillin (B1203293), and Rho. wikipedia.orgwikipedia.orgnih.govnih.gov These alterations in signaling can consequently lead to changes in fundamental cellular behaviors such as proliferation, migration, and adhesion. wikipedia.orgwikipedia.orgnih.govnih.gov

This compound present on the N-glycans of cell surface glycoproteins, including β1-integrin, is involved in modulating their protein functions, which in turn affects cellular invasion and other malignant properties of cancer cells. wikipedia.orgwikipedia.orgmdpi.com The impact of this compound on integrin-mediated processes can vary depending on the cell type. In neuroblastoma cells, increased this compound modification of β1-integrin, mediated by the enzyme B4GALNT3, has been shown to suppress cell migration and invasion. guidetopharmacology.orgnih.govgenome.jpnih.gov This suppression is attributed to the inhibition of downstream signaling pathways associated with β1 integrin. nih.govgenome.jpnih.gov Conversely, the expression of this compound on β1-integrin can regulate malignant properties in either a positive or negative manner, depending on the specific type of cancer cell. nih.gov The interaction between galectin-3, a mammalian β-galactoside-binding lectin, and integrins can also be influenced by this compound, as this compound is a selective ligand for galectin-3. wikipedia.orgwikipedia.orgnih.govfishersci.ca

EGFR glycosylation is another area where this compound plays a role. The enzyme B4GALNT3 is involved in the glycosylation of EGFR, and this modification can affect EGFR phosphorylation and downstream signaling, contributing to the migration and invasion of certain cancer cells. Studies in colon cancer cells have specifically shown that B4GALNT3 primarily modifies the N-glycans of EGFR with this compound. Knockdown of B4GALNT3 in these cells leads to suppressed EGF-induced phosphorylation of EGFR and its downstream signaling molecules. Furthermore, the degradation of EGFR induced by EGF is facilitated when B4GALNT3 is knocked down. These findings indicate that changes in the level of this compound on EGFR can directly influence signal transducing molecules and EGFR activity. wikipedia.orgwikipedia.orgnih.govnih.gov While primarily found on N-glycans, there is also some suggestion of this compound presence on O-glycans of EGFR, which could potentially contribute to changes in its activity and degradation.

The effects of this compound on cell surface glycoproteins extend to their downstream signaling partners. Alterations in the expression of this compound on β1-integrin and/or EGFR have been demonstrated to affect key signal transducing molecules, including FAK and AKT, and are likely to also impact Paxillin and Rho. wikipedia.orgwikipedia.orgnih.govnih.gov In neuroblastoma cells, an increase in this compound modification on β1-integrin correlates with decreased phosphorylation of focal adhesion kinase (FAK), Src, paxillin, Akt, and ERK1/2. guidetopharmacology.orggenome.jpnih.gov The suppression of cell migration and invasion mediated by B4GALNT3 (and thus increased this compound on β1-integrin) in neuroblastoma can be substantially reversed by the concomitant expression of constitutively active Akt or MEK, highlighting the involvement of these pathways. genome.jpnih.gov FAK itself is a critical scaffolding protein located at focal adhesions, where it interacts with paxillin and plays a role in the formation of lamellipodia and cell motility. FAK is involved in signaling pathways initiated by both integrins and receptor tyrosine kinases (RTKs), influencing cytoskeletal rearrangements, cell proliferation, and motility. Paxillin, another key scaffolding protein at focal adhesions, recruits various proteins essential for focal adhesion signaling and interacts with FAK. Paxillin has also been shown to regulate Rho and Rac signaling, potentially activating Rac and inactivating Rho, which are important for actin cytoskeleton organization. Analysis of this compound-containing N-glycans in intrahepatic cholangiocarcinoma has shown enrichment in pathways such as the PI3K-Akt signaling pathway, further linking this compound to these downstream molecules.

The influence of this compound on intracellular signaling pathways translates into the regulation of cellular proliferation and migration. The expression of this compound is associated with the malignant properties of tumor cells, including their proliferation, migration, and invasion. wikipedia.orgguidetopharmacology.org As observed in neuroblastoma, the expression of B4GALNT3, which leads to increased this compound on β1-integrin, suppresses cell proliferation, migration, and invasion. guidetopharmacology.orgnih.govgenome.jpnih.gov In contrast, in colon cancer, overexpression of B4GALNT3 has been shown to enhance malignant phenotypes, including migration and invasion. hmdb.canih.gov Furthermore, knockdown of B4GALNT3 in colon cancer cells suppresses EGF-induced migration and invasion. These differential effects underscore the complex and context-dependent nature of this compound's influence on cancer cell behavior. Beyond cancer, this compound also contributes to maintaining the stemness of mouse embryonic stem cells through the LIF/Stat3 signaling pathway. nih.gov Its role in cancer stemness has also been investigated, particularly in colon cancer, where it appears to be involved via the EGFR signaling pathway. hmdb.ca Changes in this compound on β1-integrin and/or EGFR are directly implicated in affecting cellular proliferation, migration, and adhesion. wikipedia.orgwikipedia.orgnih.govnih.gov

Influence on Downstream Signal Transducing Molecules (e.g., FAK, AKT, Paxillin, Rho)

Role in Regulation of Glycoprotein (B1211001) Turnover and Clearance from Circulation

This compound plays a notable role in regulating the turnover and clearance of glycoproteins from circulation. This compound and its sulfated form were initially identified in the N-glycans of a pituitary hormone and were found to be involved in its clearance. nih.govencyclopedia.pub Specifically, the mannose/GalNAc-4-SO4 receptor, located on hepatic endothelial cells, binds to sulfated this compound present on N-glycans of glycoproteins like lutropin, leading to their removal from the bloodstream. nih.govnih.gov Similarly, sialylated this compound structures on N-glycans are recognized by the asialoglycoprotein receptor in the liver, which also results in the rapid clearance of the glycoproteins carrying these modifications. nih.govnih.gov Experimental evidence, such as the knockout of B4GALNT3 and B4GALNT4 genes to eliminate this compound, has shown that the absence of this disaccharide can prolong the half-life of glycoproteins in circulation, as they are no longer effectively bound by these clearance receptors. nih.gov This highlights this compound's distinct function in regulating protein behavior, including controlling the rate at which proteins are cleared from the bloodstream. wikipedia.org

Contribution to Cell Differentiation and Maintenance of Stemness

This compound plays a significant role in regulating cell differentiation and maintaining the undifferentiated state, known as stemness, in various cell types, including stem cells and cancer stem cells. mdpi.comresearchgate.netencyclopedia.pubglycoforum.gr.jpnih.govresearchgate.netjst.go.jp Studies in mouse embryonic stem cells (ESCs) have shown that the this compound structure on N-glycans of the leukemia inhibitory factor receptor (LIFR) and glycoprotein 130 (gp130) is essential for maintaining their naive pluripotent state through the LIF/STAT3 signaling pathway. mdpi.comglycoforum.gr.jpnih.govresearchgate.net this compound expression is notably high in naive mouse ESCs and decreases as these cells undergo differentiation. glycoforum.gr.jp This glycan modification on LIFR and gp130 facilitates their interaction with components of caveolae/lipid rafts, such as caveolin-1, which helps stabilize the localization of these receptors within these microdomains. glycoforum.gr.jp

In cancer cells, the role of this compound in stemness is also evident. For instance, in colon cancer cells, β4GALNT3, an enzyme responsible for this compound synthesis, is overexpressed and has been reported to modify N-glycans of the epidermal growth factor receptor (EGFR) with this compound. nih.govresearchgate.net This modification is associated with the regulation of stemness, migration, and invasiveness of cancer stem cells. nih.govresearchgate.net Knockdown of β4GALNT3 in colon cancer cells leads to a decrease in the expression of stem cell markers such as OCT4 and NANOG. nih.gov Conversely, the re-expression of the this compound group on N-glycans, which is often lost in breast cancer cells, by transfecting the β4GalNAcT4 gene, can partially restore normal cellular properties and suppress malignant phenotypes. mdpi.comresearchgate.netresearchgate.net

The expression of this compound groups on N-glycans can have differential effects on the malignant properties of different cancer cell types, highlighting the complexity of its roles. mdpi.comresearchgate.netresearchgate.net Changes in this compound expression levels on cell surface glycoproteins like β1-integrin and EGFR can influence signal transduction pathways, including those mediated by FAK, AKT, and ERK, thereby affecting cellular processes such as proliferation, migration, and adhesion. mdpi.comresearchgate.netresearchgate.net The interaction between this compound and galectin-3, a mammalian β-galactoside-binding lectin, has also been implicated in regulating cell-to-substratum interaction and immune responses. mdpi.comresearchgate.netencyclopedia.pub Studies have shown that adding this compound disaccharide to cell culture medium can inhibit the binding of galectin-3 to human adipose tissue-derived stem cells and human umbilical vascular endothelial cells in a concentration-dependent manner. mdpi.comencyclopedia.pub

Impact on Specific Glycobiological Processes and Organ Systems

This compound is involved in specific glycobiological processes and its presence has been noted in particular organ systems, influencing their function.

Association with Mammary Gland Functional Differentiation

The expression of the this compound group has been shown to be closely associated with the functional differentiation of the bovine mammary gland. mdpi.comresearchgate.netnih.govtandfonline.comacs.org Research has identified a specific β4-N-acetylgalactosaminyltransferase activity in lactating bovine mammary gland membranes that catalyzes the synthesis of this compound. oup.com This enzyme is believed to function in the synthesis of this compound-based, complex-type glycans frequently found on bovine milk glycoproteins. oup.comoup.com The presence of this compound structures in bovine milk glycoproteins, such as lactophorin (milk GlyCAM-1) and butyrophilin, further supports its role in mammary gland function and lactation. tandfonline.comacs.orgglycoforum.gr.jp The levels of GlyCAM-1 expression in the bovine mammary gland are significantly enhanced during lactation, suggesting its involvement in this process, potentially mediated by its this compound glycosylation. tandfonline.com

While this compound is found in bovine milk, comprehensive glycomics studies have indicated its presence in bovine colostrum glycoproteins but not in human milk, although the this compound motif has been identified in milk oligosaccharides of several mammalian species, suggesting a potentially conserved role across Mammalia. glycoforum.gr.jpbiorxiv.org

Relevance in Bone Health (e.g., sclerostin)

This compound has also been linked to bone health, particularly through its influence on the glycoprotein sclerostin. jst.go.jpnih.govnih.govmedicineinnovates.comnih.govoup.comoup.com Sclerostin, primarily produced by osteocytes, is a key negative regulator of bone formation, mainly by inhibiting the Wnt signaling pathway. oup.comnih.govmdpi.com

Genetic studies, such as genome-wide association studies (GWAS) and Mendelian randomization (MR) analyses, have identified associations between genetic variations in B4GALNT3, one of the enzymes that synthesizes this compound, and circulating sclerostin levels, bone mineral density (BMD), and fracture risk. nih.govoup.comoup.com Specifically, variants in B4GALNT3 have been associated with higher serum sclerostin levels, lower BMD, and an increased risk of fractures. nih.govoup.comoup.com

Research suggests that this compound modification of sclerostin may influence its half-life and circulating levels. jst.go.jpnih.govmedicineinnovates.com Studies in B4galnt3-knockout mice have shown markedly increased levels of sclerostin in the blood, leading to abnormal bone loss. jst.go.jpnih.gov This is hypothesized to occur because the absence of this compound allows for increased sialylation of glycans on sclerostin, which can increase protein stability and prolong its half-life in circulation, as sialylated glycans are less readily cleared by hepatic receptors like the asialoglycoprotein receptor. encyclopedia.pubjst.go.jpnih.gov This indicates that this compound, synthesized by B4GALNT3, plays a role in controlling the lifespan of circulating sclerostin by regulating glycan elongation and subsequent sialylation. jst.go.jp

Interplay with Other Glycan Modifications and Structures (e.g., bisecting GlcNAc, LacNAc)

The biosynthesis and biological roles of this compound are intricately linked with other glycan modifications and structures, such as bisecting GlcNAc and LacNAc. encyclopedia.pubresearchgate.netnih.govnih.govmedicineinnovates.com this compound (GalNAcβ1→4GlcNAc) is a structural isomer of N-acetyllactosamine (LacNAc, Galβ1→4GlcNAc), with the key difference being the presence of GalNAc instead of galactose. nih.govnih.govmedicineinnovates.com While LacNAc is a more common subterminal structure in mammalian N-glycans and often serves as a base for further modifications like sialylation and fucosylation, this compound serves distinct purposes. researchgate.netencyclopedia.pubnih.govmedicineinnovates.com

There is a notable interplay between the biosynthesis of this compound and bisecting GlcNAc (GlcNAcβ1-4 linked to the β-mannose of the trimannosyl core). researchgate.netnih.govmedicineinnovates.combiorxiv.org Studies have revealed a mutually suppressive relationship between these two modifications. nih.govmedicineinnovates.com Bisecting GlcNAc, synthesized by GnT-III (MGAT3), has been shown to suppress the formation of this compound. nih.govmedicineinnovates.com Conversely, the presence of this compound can partially block the activity of GnT-III, thereby inhibiting the formation of bisecting GlcNAc. nih.govmedicineinnovates.com This reciprocal inhibition highlights a complex regulatory network in N-glycan biosynthesis where these different modifications influence each other. nih.govmedicineinnovates.com

The distinct roles of this compound compared to LacNAc are further underscored by their differential involvement in biological processes, such as protein clearance from the blood and the maintenance of cell stemness. researchgate.netnih.govmedicineinnovates.com While LacNAc-containing glycans are recognized by certain receptors, this compound, particularly when modified by sulfation or sialylation, is recognized by specific receptors like the mannose/GalNAc-4-SO4 receptor and the asialoglycoprotein receptor, affecting glycoprotein half-life in circulation. mdpi.comencyclopedia.pubnih.gov

Table 1: Summary of this compound Roles and Interactions

| Biological Process/Interaction | Description | Associated Proteins/Structures | Key Findings |

| Cell Differentiation & Stemness | Contributes to maintaining the undifferentiated state of stem cells and influences differentiation pathways. Involved in regulating stemness in cancer cells. | LIFR, gp130, EGFR, β1-integrin, OCT4, NANOG, Galectin-3 | High expression in naive mouse ESCs; decreases upon differentiation. glycoforum.gr.jp Essential for self-renewal via LIF/STAT3 signaling. glycoforum.gr.jpnih.gov Associated with stemness markers in cancer cells. nih.gov Affects cell adhesion and migration. mdpi.comresearchgate.netresearchgate.net |

| Mammary Gland Functional Differentiation | Associated with the functional maturation and lactation process in the bovine mammary gland. | Glycoproteins in milk fat globule membrane, Lactophorin (GlyCAM-1), Butyrophilin | Expression linked to differentiation. nih.govtandfonline.comacs.org Present in bovine milk and colostrum glycoproteins. tandfonline.comacs.orgglycoforum.gr.jp |

| Bone Health (Sclerostin) | Influences circulating levels and half-life of sclerostin, a key regulator of bone formation. | Sclerostin, B4GALNT3 | Genetic variants in B4GALNT3 associated with sclerostin levels, BMD, and fracture risk. nih.govoup.comoup.com Absence of this compound increases sclerostin levels, potentially via increased sialylation and reduced clearance. jst.go.jpnih.gov |

| Interplay with Bisecting GlcNAc | Exhibits a mutually suppressive relationship with bisecting GlcNAc biosynthesis. | B4GALNT3, GnT-III (MGAT3) | Bisecting GlcNAc inhibits this compound formation, and this compound partially inhibits bisecting GlcNAc formation. nih.govmedicineinnovates.com |

| Interplay with LacNAc and Terminal Modifications | Structural isomer of LacNAc with distinct roles. Influences downstream glycan processing, including sialylation and fucosylation. | LacNAc, Sialyltransferases (e.g., ST6GAL1), Fucosyltransferases (e.g., FUT2) | Serves different purposes than LacNAc. researchgate.netencyclopedia.pubnih.govmedicineinnovates.com Inhibits activity of enzymes adding terminal modifications. nih.govmedicineinnovates.com Recognition by specific receptors influences protein clearance. mdpi.comencyclopedia.pubnih.gov |

Table 2: Enzymes Involved in this compound Biosynthesis

| Enzyme | Catalyzed Reaction | Notes |

| β4GalNAcT3 | Transfers GalNAc to GlcNAc in β-1,4 linkage | Primary enzyme for this compound synthesis. mdpi.comresearchgate.netencyclopedia.pub Involved in stemness and bone health. nih.govjst.go.jpnih.govnih.gov |

| β4GalNAcT4 | Transfers GalNAc to GlcNAc in β-1,4 linkage | Also involved in this compound synthesis. mdpi.comresearchgate.netencyclopedia.pub Role in suppressing malignant phenotypes in some cancers. mdpi.comresearchgate.net |

| β4GalT1 | Can transfer GalNAc to GlcNAc in presence of α-lactalbumin | Primarily forms LacNAc, but can form this compound in specific contexts, particularly in mammary gland. nih.govoup.comglycoforum.gr.jp |

Interactions of Lacdinac with Glycan Binding Proteins Lectins and Receptors

Recognition by Mammalian Lectins

Several mammalian lectins recognize LacdiNAc, playing roles in immune regulation and other cellular activities.

Human Galectin-3 (Gal-3) Binding Specificity and Affinity

Human galectin-3 (Gal-3), a mammalian β-galactoside-binding lectin, demonstrates binding to the this compound epitope, particularly when present on N-glycans researchgate.net. In vitro research indicates that Gal-3 binds to the this compound epitope with high affinity via its carbohydrate-recognition domain (CRD) researchgate.netresearchgate.net. This compound exhibits selectivity for Gal-3 when compared to LacNAc (Galβ1-4GlcNAc) nih.gov. Studies utilizing multivalent neo-glycoproteins presenting this compound-LacNAc glycans on a scaffold have revealed high affinity for Gal-3, with binding signals substantially greater than those observed for Galectin-1 (Gal-1) nih.govmdpi.com. The differential binding between Gal-3 and Gal-1 is more pronounced with BSA conjugated to this compound-LacNAc nih.gov. Gal-3 shows the highest affinity, indicated by the lowest apparent Kd values, for neo-glycoproteins conjugated with this compound-LacNAc in comparison to those with LacNAc-LacNAc mdpi.com.

| Neo-glycoprotein Conjugate | Apparent Kd (µM) | Citation |

| This compound-LacNAc conjugated BSA | Lower than LacNAc-LacNAc conjugated BSA | mdpi.com |

| LacNAc-LacNAc conjugated BSA | Higher than this compound-LacNAc conjugated BSA | mdpi.com |

NMR titrations demonstrate that while both this compound and LacNAc cause perturbations in the same region of Gal-3, the extent of this perturbation is greater with this compound unl.pt. Both ligands show similar binding affinities for Gal-3, in the range of 30-40 µM unl.pt. However, 1H,15N-HSQC based titrations indicate that additional residues within the β-strand S3 are affected in the presence of the Gal-3/LacdiNAc complex unl.pt.

Human Macrophage Galactose C-type Lectin (hMGL) Binding Specificity

The human macrophage galactose-type lectin (hMGL), also known as CLEC10A/CD301, is a C-type lectin receptor expressed on antigen-presenting cells. It exhibits specific binding to glycans terminating in GalNAc residues, including the this compound (GalNAcβ1-4GlcNAc) epitope nih.govcsic.esresearchgate.net. Within the human immune system, MGL is the sole C-type lectin receptor known to have a strong preference for binding terminal N-acetylgalactosamine (GalNAc) residues nih.govcsic.es. This specificity encompasses the Tn antigen (αGalNAc-Ser/Thr) and sialylated Tn antigen, in addition to this compound nih.govcsic.es. In contrast, mouse MGL2 shares this specificity but can also bind terminal galactose moieties, whereas mouse MGL1 is highly specific for the Lewis X structure nih.gov. The binding of ligands by MGL is dependent on the presence of Ca2+ ions, which are essential for both the interaction itself and the stabilization of the carbohydrate recognition domain nih.govfrontiersin.org.

Natural Killer (NK) Cell Activating Receptors (e.g., NKR-P1, CD69)

This compound-containing glycans are known to stimulate the cellular immune response mediated by human natural killer (NK) cells researchgate.net. Enzymatically synthesized monovalent and bivalent this compound glycomimetics have demonstrated efficacy as NK cell activators oup.comnih.gov. These compounds have been identified as potent ligands for two key activation receptors on natural killer cells: NKR-P1 and CD69 researchgate.netoup.com. A synthetic bivalent di-LacdiNAc compound, linked by a tether, has shown a high capacity to precipitate both NKR-P1 and CD69 activation receptors. This activity simulates the in vivo aggregation of these receptors on the cell surface, which is a crucial step in NK cell activation oup.com. This bivalent this compound compound is considered a potent agent for the precipitation of both receptors oup.com. Precipitation assays have indicated that the di-LacdiNAc compound can precipitate a substantial percentage of both NKR-P1 and CD69 receptors present in solution oup.com.

| Receptor | Precipitation (%) | Ligand:Receptor Ratio | Citation |

| NKR-P1 | 106 ± 10 | 1:1 | oup.com |

| CD69 | 62 ± 11 | 1:1 | oup.com |

These findings suggest that the presence of an adequate number of GalNAc units within the ligand structure is critical for efficient receptor precipitation oup.com.

Recognition by Plant Lectins (e.g., Wisteria floribunda Agglutinin (WFA))

Wisteria floribunda agglutinin (WFA), a lectin derived from the Wisteria floribunda plant, shows a distinct preference for binding the this compound disaccharide (β-D-GalNAc-[1→4]-D-GlcNAc) rcsb.orgnih.govresearchgate.net. WFA binds terminal N-acetylgalactosaminides with high affinity and preferentially recognizes N-glycans that terminate in β-linked N-acetylgalactosaminides, particularly those ending in this compound rcsb.orgnih.govresearchgate.net. While its primary recognition target is terminal GalNAc, WFA has also been shown to bind preferentially to the β4-linked GalNAc as it occurs within the this compound moiety oup.com. Glycan array data further support the preferential binding of WFA to glycans with this compound termini nih.gov. WFA also binds to terminal galactose residues, albeit with lower avidity nih.gov. Surface plasmon resonance measurements of binding affinities demonstrate that WFA binds this compound with a significantly lower Kd value compared to GalNAc and Gal, indicating a higher affinity for the disaccharide rcsb.orgnih.govresearchgate.net.

| Carbohydrate | Kd (M) | Citation |

| This compound | 5.45 × 10-6 | rcsb.orgnih.govresearchgate.net |

| GalNAc | 9.24 × 10-5 | rcsb.orgnih.govresearchgate.net |

| Gal | 4.67 × 10-4 | rcsb.orgnih.govresearchgate.net |

Molecular Determinants of this compound-Ligand Interactions

Investigating the molecular basis of this compound interactions with lectins provides valuable insights into the specificity and strength of these binding events.

Crystallographic Insights into Binding Sites (e.g., WFA, Gal-3)

Crystallographic studies have yielded detailed information about the binding sites of lectins that recognize this compound. High-resolution crystal structures of WFA in complex with both this compound and GalNAc have been determined rcsb.orgnih.govresearchgate.net. These structures reveal the presence of a hydrophobic groove within the WFA binding site. This groove is complementary to the GalNAc residue of this compound and, to a lesser extent, to the back face of the GlcNAc sugar ring rcsb.orgnih.govresearchgate.net. This hydrophobic interaction contributes significantly to the increased affinity observed for this compound when compared to GalNAc rcsb.orgnih.govresearchgate.net.

For human Galectin-3, the crystal structure of its carbohydrate recognition domain (CRD) in complex with this compound (PDB code: 7BE3) has been resolved at a high resolution of 1.25 Å unl.ptrcsb.org. This structural data, combined with insights from NMR spectroscopy and molecular dynamics simulations, has been used to explore the molecular determinants governing the recognition of this compound by Gal-3 researchgate.netnih.govunl.pt. The X-ray structure of the Gal-3/LacdiNAc complex confirms alterations in the S3 β-strand region of the protein and shows that this compound induces an alternative conformation for the side chain of Arginine 144 (R144) unl.pt. This R144B conformation, which is not present in the complex with LacNAc, forms a hydrogen bond with the N-acetyl group of the GalNAc unit of this compound unl.pt. Furthermore, this conformation enhances the presence of a water molecule that participates in a hydrogen bond network involving the N-acetyl group of GalNAc, the glycosidic bond of this compound, and R144B unl.pt. These structural differences in the binding mechanism of this compound, as opposed to LacNAc, help explain the observed differences in binding specificity for Gal-3 and hMGL researchgate.netnih.gov.

Hydrophobic and Hydrogen Bonding Interactions

The binding of this compound to glycan-binding proteins involves a combination of hydrophobic and hydrogen bonding interactions. Structural studies of lectins in complex with this compound have revealed the specific amino acid residues involved in these interactions. For instance, in the case of the fungal lectin Clitocybe nebularis lectin (CNL), this compound binds to a carbohydrate-binding pocket through six hydrogen bonds. Five of these bonds are formed between four amino acid residues in CNL and two hydroxyl groups of the galactose moiety, while the sixth is between a serine residue (Ser24) in CNL and the N-acetyl group of GalNAc. mdpi.com Additionally, indirect hydrogen bonds mediated by water molecules and hydrophobic interactions contribute to the binding, resulting in a larger buried surface area for the GlcNAc moiety in this compound binding. mdpi.com

Similarly, studies on Wisteria floribunda agglutinin (WFA), a legume lectin with a preference for this compound termini, have shown that direct hydrogen bonds are primarily directed towards the GalNAc moiety. An additional water-mediated hydrogen bond can be observed between the amido group of GlcNAc and a carbonyl group of a leucine (B10760876) residue (Leu-245). nih.gov Hydrophobic interactions also occur between Leu-245 and the hydrophobic face of the GlcNAc residue. nih.gov This combination of interactions contributes significantly to the observed affinity of WFA for this compound. nih.gov

Conformational Changes Induced upon Binding

The binding of this compound to glycan-binding proteins can induce conformational changes in the protein structure, which can be important for downstream signaling and biological function. For example, studies on human galectin-3 (Gal-3) have shown that this compound binding induces an alternate conformation for the side chain of arginine residue R144. unl.pt This altered conformation, which is not observed when Gal-3 binds to LacNAc, mediates a hydrogen bond with the N-acetyl group of the GalNAc unit of this compound and increases the residence of a water molecule, establishing a hydrogen-bond network. unl.pt

Role of Multivalency in Glycan-Binding Protein Engagement

Glycan-lectin interactions are often characterized by relatively weak affinities at the individual monosaccharide level. However, the biological strength of these interactions is significantly enhanced by multivalency, where multiple glycan epitopes on a single molecule or cell surface interact with multiple binding sites on a protein or protein assembly. acs.orgresearchgate.net This principle is particularly relevant for this compound interactions with glycan-binding proteins.

Galectin-3, for instance, is known to assemble into pentamers or oligomers upon binding to carbohydrate ligands, and the multivalent presentation of ligands plays a crucial role in effective Gal-3 binding. nih.govmdpi.com Studies using neo-glycoproteins presenting multivalent this compound epitopes have demonstrated a significant increase in binding affinity and inhibitory potency towards Gal-3 compared to monovalent this compound. nih.govnih.gov The binding strength and inhibition potency are closely related to the density of this compound ligands on the multivalent scaffold. nih.gov This multivalent effect can lead to substantially higher avidity, enabling the detection of Gal-3 at lower concentrations and potentially offering a strategy for developing potent inhibitors for therapeutic applications. nih.govmdpi.comnih.gov

Implications of this compound-Glycan Binding Protein Interactions

The interactions between this compound and glycan-binding proteins have diverse and significant biological implications, ranging from modulating immune responses to influencing cell adhesion and interactions with pathogens.

Modulation of Immune Responses

This compound-containing glycans play a role in modulating immune responses, often through their interactions with immune-related lectins like galectins and C-type lectins. Galectin-3, a mammalian β-galactoside-binding lectin, has been shown to bind to the this compound group on N-glycans of macrophages and regulate immune responses. encyclopedia.pubmdpi.com In vitro studies confirm a high binding affinity of Galectin-3 for the this compound group through its carbohydrate-recognition domain. encyclopedia.pubmdpi.com The addition of this compound disaccharide in cell culture medium can inhibit the binding of galectin-3 to various cell types, including human adipose tissue-derived stem cells and human umbilical vascular endothelial cells, in a concentration-dependent manner. encyclopedia.pubmdpi.com

This compound glycans have been identified as a potential parasite pattern for galectin-3-mediated immune recognition. conicet.gov.arnih.gov Mammalian lectins, including galectins, are important in the innate and acquired immune system by sensing self- and pathogen-derived glycoconjugates. conicet.gov.arnih.gov MGL, expressed on macrophages and dendritic cells, modulates immune cell responses by recognizing GalNAc-containing structures, including those with the this compound motif, present on pathogens, self-glycoproteins, and tumor cells. researchgate.net

Interaction with Pathogen-related Factors (e.g., Helicobacter pylori adhesin LabA)

This compound expressed on host cell surfaces can serve as binding targets for pathogen-related factors, facilitating infection and colonization. The this compound group, which is abundantly expressed on O-glycans of MUC5AC mucin in the human gastric mucosa, has been shown to play an important role in the interaction with Helicobacter pylori. encyclopedia.pubugent.be H. pylori, a bacterium associated with various gastric disorders, adheres to the gastric mucosa by recognizing specific glycan receptors on host epithelial cells. ugent.be

One of the adhesins potentially involved in H. pylori interaction with the gastric mucosa is the this compound-binding adhesin (LabA). frontiersin.orgnih.gov LabA was initially described as specifically binding to the this compound motif on MUC5AC mucins. frontiersin.orgnih.gov This interaction could contribute to the tissue tropism of H. pylori. d-nb.info However, recent structural analyses of LabA have suggested that the this compound motif might not be the primary ligand for this adhesin, and the precise role and binding specificity of LabA to this compound residues require further investigation. frontiersin.orgnih.gov

Influence on Cell-to-Cell and Cell-to-Substratum Interactions

Glycosylation, including the presence of this compound, on cell surface glycoproteins and glycolipids significantly affects cell-to-cell and cell-to-substratum interactions, which are critical for processes like cell adhesion, migration, and differentiation. encyclopedia.pubnih.gov Changes in the expression level of the this compound group on N-glycans of cell surface molecules, such as β1-integrin and EGFR, can affect signal transducing molecules and consequently influence cell proliferation, migration, and adhesion. nih.govresearchgate.net

Galectin-3, which binds to the this compound group, is involved in cell-to-substratum interaction. encyclopedia.pubnih.gov The interaction between galectin-3 and integrins can significantly affect adhesive properties to extracellular matrices like laminin (B1169045) in various cell types. nih.gov Studies have shown that while free galectin-3 binds cells through its carbohydrate-binding site, galectin-3 immobilized on a substrate can mediate cell adhesion through alternative mechanisms, potentially involving interactions with integrins. mdpi.com The ability of this compound to inhibit the binding of free galectin-3 to cells suggests its role in modulating these interactions. encyclopedia.pubmdpi.commdpi.com

Analytical Methodologies for Lacdinac Characterization in Biological Samples

Mass Spectrometry-Based Glycomics and Glycoproteomics

Mass spectrometry (MS) has become a cornerstone in the analysis of glycans and glycoproteins, offering high sensitivity and the ability to elucidate complex structures. MS-based approaches are widely applied in both glycomics (the study of the entire complement of glycans in a biological system) and glycoproteomics (the study of protein glycosylation, including the identification of glycosylation sites and the attached glycans).

High-Resolution Accurate Mass Spectrometry (LC-MS/MS, MALDI-TOF MS)

High-resolution accurate mass spectrometry techniques, such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS), are fundamental for the identification and characterization of LacdiNAc-containing glycans and glycopeptides nih.govnih.govacs.orgacs.orgresearchgate.netspectroscopyonline.comoup.com.

MALDI-TOF MS is frequently used for rapid and sensitive analysis of released glycans, often after permethylation to enhance ionization efficiency acs.orgspectroscopyonline.com. This technique provides molecular weight information, allowing for the determination of glycan compositions acs.org. LC-MS/MS, particularly when coupled with porous graphitized carbon (PGC) chromatography, offers superior separation of isobaric glycans and provides detailed structural information through fragmentation researchgate.netspectroscopyonline.comoup.comresearchgate.netgriffith.edu.au.

Studies have utilized LC-MS/MS to profile N-glycans, revealing the presence and altered abundance of this compound structures in various biological contexts, such as in intrahepatic cholangiocarcinoma (ICC) tissues nih.govnih.gov. MALDI-TOF MS has also been employed to analyze N-glycans released from glycoproteins, confirming the presence of this compound-containing structures researchgate.netoup.com.

Fragmentation Techniques for Structural Elucidation (e.g., ETD, EThcD)

Tandem mass spectrometry (MS/MS) employs various fragmentation techniques to break down precursor ions into product ions, providing structural details. Common fragmentation methods include Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and hybrid methods like Electron Transfer/Higher-Energy Collisional Dissociation (EThcD) uu.nlfrontiersin.orgresearchgate.netmau.senih.gov.

HCD typically yields abundant B- and Y-ions, which are useful for determining glycan composition and sequence uu.nlresearchgate.net. ETD and related electron-driven dissociation methods primarily cleave the peptide backbone, generating c- and z-ions while preserving labile post-translational modifications like glycosylation uu.nlmau.senih.gov. Hybrid techniques like EThcD combine the advantages of both HCD and ETD, providing comprehensive fragmentation for both the glycan and peptide portions of glycopeptides, which is crucial for unambiguous site localization and structural characterization uu.nlfrontiersin.orgresearchgate.netmau.senih.gov.

For this compound-containing glycopeptides, specific fragment ions can indicate the presence of the this compound moiety researchgate.netacs.org. For example, a fragment ion at m/z 407.16 [HexNAc2] can be indicative of a this compound (GalNAcβ1-4GlcNAc) antenna researchgate.net. EThcD has been shown to be valuable for the analysis of intact glycopeptides, facilitating the determination of both the peptide sequence and the attached glycan structure, including this compound frontiersin.orgresearchgate.net.

Site-Specific Glycosylation Analysis

Identifying the specific amino acid residues (glycosites) on a protein that are modified with glycans, and characterizing the glycans attached at each site, is known as site-specific glycosylation analysis or glycoproteomics nih.govnih.govoup.comacs.orgresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.org. MS-based glycoproteomics workflows are essential for this analysis.

Intact glycopeptide analysis by LC-MS/MS is a powerful approach for determining site-specific glycosylation spectroscopyonline.comresearchgate.net. Fragmentation techniques, particularly ETD and EThcD, are critical for obtaining fragment ions that allow for the confident identification of both the peptide sequence and the attached glycan, thereby localizing the glycosylation site uu.nlfrontiersin.orgresearchgate.netmau.senih.gov.

Studies have successfully applied site-specific glycoproteomic analysis to identify this compound-containing glycans at specific glycosites on proteins nih.govnih.govoup.comresearchgate.net. For instance, this compound-containing N-glycopeptides have been identified and quantified at specific sites in the context of liver cancer research nih.govnih.govresearchgate.net. This level of detail is crucial for understanding the functional implications of this compound at particular positions on a protein.

Discrimination of this compound from Isomeric Glycans

Glycans can exist as structural isomers, having the same monosaccharide composition and mass but differing in their linkages or branching patterns. Discriminating this compound (GalNAcβ1-4GlcNAc) from isomeric structures, such as LacNAc (Galβ1-4GlcNAc), is a significant challenge in glycan analysis nih.govacs.orgresearchgate.netspectroscopyonline.comoup.comresearchgate.netgriffith.edu.auacs.orgresearchgate.net.

High-resolution LC-MS, particularly with PGC chromatography, can separate many isomeric glycans based on their chromatographic properties before MS analysis spectroscopyonline.comoup.comresearchgate.netgriffith.edu.au. Subsequent MS/MS analysis can then provide fragmentation patterns that help distinguish between isomers researchgate.netspectroscopyonline.com. While some fragment ions can be indicative of specific structures like this compound, isobaric fragments from different isomers can pose challenges acs.org. Advanced MS techniques and bioinformatics tools are continuously being developed to improve the accurate identification and discrimination of glycan isomers, including those containing this compound nih.govgriffith.edu.auacs.orgresearchgate.net.

For example, a study on intrahepatic cholangiocarcinoma utilized newly developed glycoproteomic methods and algorithms to distinguish this compound structures from their isomeric glycans nih.govresearchgate.net. The combination of chromatographic separation and characteristic fragment ions in MS/MS spectra is often necessary for confident isomer identification.

Lectin Histochemistry and Immunological Detection

Lectin histochemistry and immunological methods are valuable tools for detecting and visualizing this compound structures in tissues and cells nih.govacs.orgresearchgate.netbioglyco.commetabolomicsworkbench.orgnih.govuni-hamburg.de. These methods rely on the specific binding of proteins (lectins or antibodies) to carbohydrate structures.

Lectins are carbohydrate-binding proteins that can recognize specific glycan epitopes. Wisteria floribunda agglutinin (WFA) is a lectin known to recognize terminal N-acetylgalactosamine (GalNAc), including the this compound structure researchgate.netoup.com. Lectin histochemistry using labeled WFA allows for the localization of this compound-containing glycans in tissue sections acs.orgresearchgate.net. This technique has been used to show overexpression of glycoproteins containing this compound and sialic acids in prostate cancer cells acs.org.

Immunological detection methods utilize antibodies that specifically bind to this compound epitopes. Monoclonal and polyclonal antibodies raised against this compound or fucosylated this compound (LDNF) have been developed and used in techniques such as ELISA, Western blot, and immunohistochemistry nih.govoup.comoup.comnih.gov. These antibodies can detect this compound structures on glycoproteins and glycolipids in various biological samples, including schistosomes and mammalian cells nih.govoup.comnih.gov. For instance, antibodies have been used to demonstrate the expression of this compound and LDNF antigens in different developmental stages of Schistosoma mansoni nih.govnih.gov.

Both lectin histochemistry and immunological detection provide complementary information to MS-based methods, allowing for the visualization and localization of this compound structures within their biological context.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structure and conformation of molecules, including carbohydrates oup.comfrontiersin.orgrsc.org. While often requiring larger sample quantities than MS, NMR can provide unique insights into glycan structure and linkage that are challenging to obtain by MS alone rsc.org.

NMR spectroscopy, including one-dimensional (¹H) and two-dimensional (e.g., ¹H-¹H COSY, TOCSY, NOESY, ¹H-¹³C HSQC) experiments, can be used to assign the resonances of individual monosaccharides within a glycan chain and determine their linkages and anomeric configurations nih.gov. This is particularly valuable for confirming the β1-4 linkage between GalNAc and GlcNAc in the this compound structure.

NMR has been applied to characterize the structure of this compound-containing glycans, including those found in mucins nih.gov. Furthermore, NMR spectroscopy can be used to study the interactions between this compound and glycan-binding proteins like lectins, providing detailed information on the binding interface and the molecular determinants of recognition unl.ptresearchgate.net. Studies using NMR have investigated the interaction of this compound with human macrophage galactose-type lectin (MGL) and galectin-3, revealing specific interactions that govern their recognition unl.ptresearchgate.net.

Recent advances in glycoprotein (B1211001) expression and isotopic labeling strategies are extending the applicability of NMR to the structural characterization of glycans on intact or large glycoproteins, complementing MS data rsc.org.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Surface Plasmon Resonance (SPR) is a label-free technique widely used to study the binding kinetics and affinity between molecules, including the interaction of this compound-containing glycans with glycan-binding proteins such as lectins and galectins. nih.govmdpi.combeilstein-journals.orgnih.gov This method involves immobilizing one binding partner (e.g., a protein) on a sensor surface and then flowing the other partner (e.g., a this compound-containing glycan or glycoprotein) over the surface. mdpi.comnih.gov Changes in the refractive index at the sensor surface upon binding are measured in real-time, providing information on association and dissociation rates, and ultimately, the binding affinity (KD). nih.govmdpi.combeilstein-journals.org

Research has utilized SPR to quantify the binding of lectins, such as Wisteria floribunda agglutinin (WFA), which shows a preferential binding to glycans with this compound termini. nih.govacs.org SPR measurements have yielded dissociation constant (KD) values, demonstrating the affinity of WFA for this compound compared to other related monosaccharides like galactose (Gal) and N-acetylgalactosamine (GalNAc). For instance, one study reported KD values of 4.67 × 10-4 M for Gal, 9.24 × 10-5 M for GalNAc, and 5.45 × 10-6 M for this compound when interacting with WFA, indicating a significantly higher affinity for this compound. nih.govacs.org

SPR is also valuable for studying the binding of galectins to this compound structures. Galectin-3, a mammalian β-galactoside-binding lectin, has been shown to bind to the this compound group on N-glycans with high affinity. encyclopedia.pub SPR studies evaluating the binding of Galectin-3 to neo-glycoproteins presenting biotinylated this compound-LacNAc structures demonstrated high affinity, with lower apparent KD values observed for constructs with higher glycosylation density. mdpi.comd-nb.info This highlights the impact of glycan presentation and density on binding interactions. mdpi.comd-nb.info

SPR can further be applied to assess the impact of this compound glycosylation on the binding of therapeutic antibodies to their targets. For example, SPR analysis has been used to characterize the binding of clinical antibodies like Avelumab, Durvalumab, and Atezolizumab to programmed death-ligand 1 (PD-L1), a protein that can carry this compound structures depending on the cell line it is expressed in. biorxiv.org These studies can reveal how the presence or absence of this compound motifs influences antibody binding kinetics. biorxiv.org

Glycan Array Technologies for Ligand Specificity Profiling

Glycan array technology is a high-throughput method used to profile the binding specificity of glycan-binding proteins, such as lectins, antibodies, and receptors, against a large library of immobilized glycans. nih.govannualreviews.orgoup.com This technology is particularly useful for determining the preferred glycan ligands of proteins that interact with this compound. nih.govoup.com In a typical glycan array experiment, a panel of diverse glycans, including those containing this compound, are spotted onto a solid surface, usually a glass slide. annualreviews.org Fluorescently labeled proteins are then incubated with the array, and binding to each immobilized glycan is detected and quantified based on fluorescence intensity. annualreviews.orgoup.com

Glycan array analysis has confirmed that lectins like WFA preferentially bind to glycans terminating in this compound. nih.govoup.com Data from glycan array experiments, such as those conducted by the Consortium for Functional Glycomics, have shown that this compound-terminated glycans are among the top ligands recognized by WFA. nih.gov These arrays allow for the comprehensive profiling of a protein's binding preferences across a wide range of glycan structures, helping to elucidate the fine specificity of this compound recognition in different biological contexts. annualreviews.orgoup.com

Glycan arrays can also reveal subtle binding preferences and the influence of surrounding glycan structures or linkages on this compound recognition. acs.orgacs.org Studies using glycan arrays have shown that while some lectins bind generally to terminal N-acetylgalactosaminides, they may exhibit a stronger preference for the this compound disaccharide. nih.govacs.org Furthermore, glycan arrays can be used to investigate how modifications to this compound, such as fucosylation or sialylation, affect protein binding. nih.govencyclopedia.pub

The use of glycan arrays, sometimes in conjunction with computational methods like carbohydrate grafting, provides valuable insights into the structural basis of glycan specificity and helps to rationalize observed binding patterns. glycam.org While glycan arrays are powerful for profiling specificity, it's important to note that the presentation of glycans on a surface can sometimes yield different results compared to interactions in solution. acs.org

Chromatographic Separation Techniques (e.g., HILIC)

Chromatographic separation techniques, particularly Hydrophilic Interaction Liquid Chromatography (HILIC), are essential for the isolation, separation, and characterization of this compound-containing glycans from complex biological samples. uva.nld-nb.inforesearchgate.net HILIC separates molecules based on their polarity, making it well-suited for the analysis of hydrophilic compounds like glycans. d-nb.inforesearchgate.net In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of organic solvent and a low concentration of water or aqueous buffer. uva.nld-nb.info More polar glycans are retained longer on the stationary phase. d-nb.info

HILIC is frequently coupled with mass spectrometry (MS) for the detailed characterization and identification of glycans. uva.nld-nb.inforesearchgate.net This hyphenated technique, often referred to as HILIC-MS or HILIC-MS/MS, allows for the separation of complex glycan mixtures based on their chromatographic properties, followed by their detection and structural analysis by mass spectrometry. uva.nld-nb.inforesearchgate.net HILIC can separate glycans based on size, charge (e.g., sialylation), and even isomeric structures, which is crucial for resolving the heterogeneity of glycosylation. d-nb.infoacs.org

HILIC-MS has been used to identify and characterize this compound structures present on various glycoproteins, including those from human brain and cell lines. researchgate.net It has also been applied in the analysis of N-glycans from recombinant proteins and therapeutic antibodies to profile their glycosylation patterns, including the presence and abundance of this compound motifs. biorxiv.orguva.nl For instance, HILIC separation coupled with MS has been used to characterize the N-glycans of recombinant human lactoferrin, revealing the presence of terminal this compound sequences in some glycoforms. oup.com

Furthermore, HILIC-MS/MS techniques, such as energy-resolved oxonium ion monitoring, can provide detailed structural information about this compound-containing glycopeptides, enabling the differentiation of isomeric structures and quantitative analysis of specific glycoforms. acs.orgacs.org HILIC is also utilized for the enrichment of intact glycopeptides prior to MS analysis, which helps in the in-depth characterization of site-specific glycosylation, including sites modified with this compound. mdpi.comacs.org The ability of HILIC to separate glycans based on subtle structural differences makes it an indispensable tool in the comprehensive analysis of this compound in biological samples. d-nb.infoacs.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound (GalNAcβ1-4GlcNAc) | 25257164 |

| Galactose (Gal) | 603 |

| N-acetylgalactosamine (GalNAc) | 154787 |

| N-acetylglucosamine (GlcNAc) | 24179 |

| Lactose | 6134 |

| Sialic acid | 439187 |

| Fucose | 6219 |

Data Tables

For illustrative purposes, based on the WFA binding data mentioned:

| Ligand | KD (M) |

| Gal | 4.67 x 10-4 |

| GalNAc | 9.24 x 10-5 |

| This compound | 5.45 x 10-6 |

Synthetic Approaches to Lacdinac and Its Derivatives

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the specificity of enzymatic reactions, particularly glycosyltransferases, with the flexibility of chemical synthesis. This approach is widely used for constructing complex oligosaccharides and glycoconjugates, including those containing the LacdiNAc motif. Recent advances in chemoenzymatic synthesis have enabled the batch production of complex N-glycans in a facile and efficient manner. rsc.org

Enzymatic Glycosylation using Glycosyltransferases (e.g., mutant β1,4-GalT1)

Enzymatic glycosylation is a key strategy in the chemoenzymatic synthesis of this compound. Wild-type β1,4-galactosyltransferase 1 (β1,4-GalT1) typically transfers galactose (Gal) from UDP-Gal to N-acetylglucosamine (GlcNAc) acceptors, forming LacNAc (Galβ1-4GlcNAc). nih.gov However, mutant variants of β1,4-GalT1 have been engineered to alter their donor substrate specificity.

Specific tyrosine to leucine (B10760876) substitutions in β1,4-GalT1, such as the Y289L mutation in the bovine enzyme or Y284L in the human enzyme, have been shown to switch the donor preference from UDP-Gal to UDP-N-acetylgalactosamine (UDP-GalNAc). rsc.orgresearchgate.netresearchgate.netescholarship.orgresearchgate.net These mutant enzymes can efficiently catalyze the transfer of GalNAc from UDP-GalNAc to GlcNAc-terminated acceptors, resulting in the formation of the this compound structure (GalNAcβ1-4GlcNAc). researchgate.netresearchgate.netoup.com

Studies have demonstrated that these mutant β1,4-GalT1 enzymes can synthesize this compound-terminating structures on a preparative scale using UDP-GalNAc as the donor. researchgate.net For instance, the His6propeptide-catβ4GalT1 Y284L mutant has been used in the semi-preparative synthesis of this compound structures with mono- and bivalent GlcNAc acceptors. oup.com The crystal structure of the Gal-T1·LA complex with UDP-GalNAc has provided insights into the molecular basis for the altered donor specificity in these mutants, revealing that the Tyr-289 residue plays a significant role in determining sugar donor specificity. researchgate.net

One-Pot and Sequential Synthesis Approaches

Chemoenzymatic synthesis of complex glycans often employs sequential or one-pot strategies to improve efficiency and yield. These approaches involve a series of enzymatic reactions, sometimes coupled with chemical steps, performed in a single vessel or a defined sequence without intermediate purification.

Chemical Synthesis Methodologies

Chemical synthesis provides an alternative route to access this compound and its derivatives. While potentially requiring more complex protecting group strategies and reaction optimization compared to enzymatic methods, chemical synthesis offers versatility in creating a wide range of modified structures and analogs.

Solid-Phase Synthesis

Solid-phase synthesis (SPS) has emerged as a particularly attractive option for the chemical synthesis of oligosaccharides, including complex ones. researchgate.net This methodology, where the growing oligosaccharide chain is attached to a solid support, offers several advantages over traditional solution-phase synthesis. atdbio.com

Key advantages of solid-phase oligosaccharide synthesis include the ability to use large excesses of reagents to drive reactions to completion, simplified purification procedures as excess reagents and impurities can be washed away after each step, and amenability to automation. atdbio.com These features make SPS suitable for the parallel synthesis of glycan libraries and the production of oligosaccharides on various scales. researchgate.netatdbio.com Principles for planning solid-phase oligosaccharide synthesis, including recent achievements and areas for future development, have been described. researchgate.net

Synthesis of this compound-Containing Glycoconjugates and Neo-glycoproteins

To study the biological functions of this compound, it is often presented in the context of glycoconjugates, such as glycoproteins or neo-glycoproteins. Neo-glycoproteins are typically synthesized by chemically conjugating synthetic glycans to carrier proteins like bovine serum albumin (BSA). mdpi.comnih.gov

The synthesis of this compound-containing neo-glycoproteins commonly involves the chemical coupling of this compound oligosaccharides, often synthesized chemoenzymatically, to the lysine (B10760008) residues of BSA. mdpi.comnih.gov Squarate linker chemistry is a frequently employed method for this conjugation, utilizing diethyl squarate as a homobifunctional linker to attach the glycans to the amine groups of the protein. mdpi.comd-nb.info This approach allows for the creation of multivalent glycan presentation on a protein scaffold, which is essential for enhancing binding affinity in carbohydrate-lectin interactions due to the cluster glycoside effect. mdpi.comd-nb.info Neo-glycoproteins with tunable glycan densities can be synthesized and have been used to study interactions with lectins like human galectin-3. nih.govfao.orgmdpi.com

Synthesis of Modified this compound Derivatives and Analogs

Modified this compound derivatives and analogs are synthesized to investigate the impact of structural changes on biological activity and to develop potential therapeutic agents. These modifications can include alterations to the sugar residues, the glycosidic linkage, or the addition of functional groups.

Examples of modified this compound structures include bivalent this compound glycomimetics, which have shown potential as ligands for natural killer cell activation receptors. researchgate.net Biotinylated this compound-terminated tetrasaccharides have also been synthesized to evaluate their inhibitory effects on galectins. mdpi.com These modified glycans are often prepared through chemoenzymatic routes, leveraging the specificity of enzymes to introduce specific modifications or assemble complex structures. oup.commdpi.com Chemical synthesis can also be employed to introduce a wider range of modifications, such as fluorination, although specific details on fluorinated this compound synthesis were not extensively found in the provided search results. The synthesis of these analogs is crucial for structure-activity relationship studies and the design of targeted glycotherapeutics.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 52921591 |

| N-Acetylgalactosamine | 35717 |

| Galactose | 439357 |

| UDP-N-acetylgalactosamine | 1167 |

| UDP-Galactose | 1166 |

| UDP-N-acetylglucosamine | 445675 |